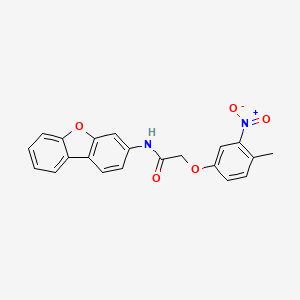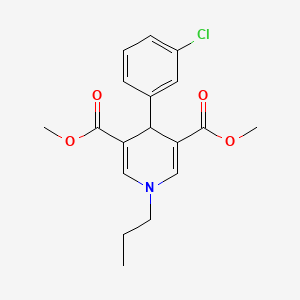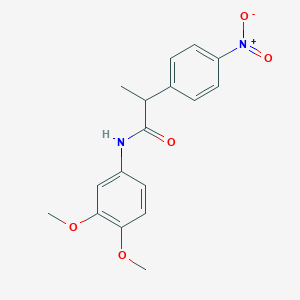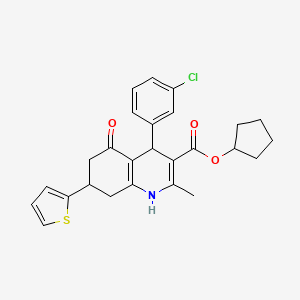![molecular formula C21H26N2O6 B4074654 Oxalic acid;1-[3-(3-phenoxyphenoxy)propyl]piperazine](/img/structure/B4074654.png)
Oxalic acid;1-[3-(3-phenoxyphenoxy)propyl]piperazine
Overview
Description
Oxalic acid;1-[3-(3-phenoxyphenoxy)propyl]piperazine is a complex organic compound that combines the properties of oxalic acid and a piperazine derivative. This compound is of interest due to its unique chemical structure, which includes both an oxalic acid moiety and a piperazine ring substituted with a phenoxyphenoxypropyl group. These structural features confer specific chemical and biological properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;1-[3-(3-phenoxyphenoxy)propyl]piperazine typically involves multiple steps:
Preparation of 3-(3-phenoxyphenoxy)propyl bromide: This intermediate can be synthesized by reacting 3-phenoxyphenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate.
Formation of 1-[3-(3-phenoxyphenoxy)propyl]piperazine: The intermediate 3-(3-phenoxyphenoxy)propyl bromide is then reacted with piperazine in a solvent like acetonitrile under reflux conditions to form the desired piperazine derivative.
Oxalic acid addition: Finally, the piperazine derivative is reacted with oxalic acid to form the final compound. This step may involve the use of a solvent such as ethanol and heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxalic acid;1-[3-(3-phenoxyphenoxy)propyl]piperazine can undergo various chemical reactions, including:
Oxidation: The phenoxy groups can be oxidized under strong oxidative conditions, potentially leading to the formation of quinones.
Reduction: The compound can be reduced, particularly at the oxalic acid moiety, to form glycols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Glycols and reduced derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Oxalic acid;1-[3-(3-phenoxyphenoxy)propyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including its use as an antiparasitic or antimicrobial agent.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of oxalic acid;1-[3-(3-phenoxyphenoxy)propyl]piperazine involves its interaction with molecular targets such as enzymes or receptors. The phenoxyphenoxypropyl group may facilitate binding to hydrophobic pockets, while the piperazine ring can interact with polar or charged residues. This dual interaction can modulate the activity of the target protein, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1-[3-(3-phenoxyphenoxy)propyl]piperazine:
Oxalic acid derivatives: Compounds like oxalic acid diethyl ester, which lack the piperazine ring and phenoxyphenoxypropyl group, resulting in different chemical and biological properties.
Uniqueness
Oxalic acid;1-[3-(3-phenoxyphenoxy)propyl]piperazine is unique due to its combination of an oxalic acid moiety and a substituted piperazine ring. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
oxalic acid;1-[3-(3-phenoxyphenoxy)propyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2.C2H2O4/c1-2-6-17(7-3-1)23-19-9-4-8-18(16-19)22-15-5-12-21-13-10-20-11-14-21;3-1(4)2(5)6/h1-4,6-9,16,20H,5,10-15H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNELGTZOAIVCGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCOC2=CC(=CC=C2)OC3=CC=CC=C3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Benzyl-1-butyl-1'-prop-2-enylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione](/img/structure/B4074577.png)

![3-(4-methylphenyl)-5-[1-(4-nitrophenyl)ethyl]-1,2,4-oxadiazole](/img/structure/B4074587.png)
![N-[2-(2-chloro-6-prop-2-enylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid](/img/structure/B4074590.png)
![2-{[5-(1-adamantyl)-4-allyl-4H-1,2,4-triazol-3-yl]thio}-N-mesitylacetamide](/img/structure/B4074597.png)
![1-[(4-Methoxyphenyl)methyl]-3-(4-nitrophenyl)urea](/img/structure/B4074600.png)
![N-[2-(4-chloro-3-methylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid](/img/structure/B4074609.png)

![1-[4-(4-methoxyphenoxy)-2-butyn-1-yl]azepane oxalate](/img/structure/B4074619.png)
![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-3-ethoxybenzamide](/img/structure/B4074626.png)
![1-[2-(4-Chloro-3-ethylphenoxy)ethyl]piperazine;oxalic acid](/img/structure/B4074636.png)

![Oxalic acid;1-[4-(3-propan-2-yloxyphenoxy)butyl]azepane](/img/structure/B4074653.png)

